molecular formula C24H33O4P B7983716 Tricresylphosphate

Tricresylphosphate

Cat. No.: B7983716
M. Wt: 416.5 g/mol
InChI Key: ISNNXHQBIBWQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricresylphosphate is a chemical compound that combines the properties of ethane and triphenyl phosphate. Ethane is a simple hydrocarbon with the formula C₂H₆, while triphenyl phosphate is an organophosphate compound with the formula OP(OC₆H₅)₃. Triphenyl phosphate is known for its use as a flame retardant and plasticizer in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenyl phosphate is typically synthesized through the reaction of phosphorus oxychloride (POCl₃) with phenol (C₆H₅OH). This reaction is an example of a nucleophilic substitution reaction (SN2), where the chlorine atoms in phosphorus oxychloride are replaced by phenol groups .

Industrial Production Methods

In industrial settings, the preparation of triphenyl phosphate involves adding phenol to an organic solvent, followed by the dropwise addition of phosphorus oxychloride. A metal catalyst is often used to facilitate the reaction. After the reaction is complete, the product is purified through various post-treatment processes .

Chemical Reactions Analysis

Types of Reactions

Triphenyl phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Triphenyl phosphate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Triphenyl phosphate is compared with other similar compounds such as:

    Triphenyl phosphite: Similar in structure but differs in its reactivity and applications.

    Tributyl phosphate: Another organophosphate compound used as a plasticizer and solvent.

Conclusion

Tricresylphosphate is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

ethane;triphenyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O4P.3C2H6/c19-23(20-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18;3*1-2/h1-15H;3*1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNNXHQBIBWQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC.CC.CC.C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tricresylphosphate
Reactant of Route 2
Reactant of Route 2
Tricresylphosphate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Tricresylphosphate
Reactant of Route 4
Reactant of Route 4
Tricresylphosphate
Reactant of Route 5
Reactant of Route 5
Tricresylphosphate
Reactant of Route 6
Reactant of Route 6
Tricresylphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.